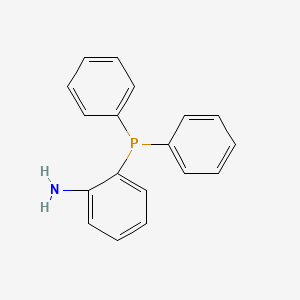

2-(Diphenylphosphino)aniline

Descripción

Historical Context and Initial Discoveries

The compound 2-(Diphenylphosphino)aniline, a bifunctional ligand featuring both a phosphine (B1218219) and an amine group, has its roots in the development of organophosphorus chemistry and the exploration of chelating ligands for transition metals. While early work in the mid-20th century focused on simpler phosphine and aniline (B41778) derivatives, the synthesis and characterization of hybrid ligands like this compound gained momentum as the importance of mixed-donor ligands in catalysis and coordination chemistry became more apparent.

Initial synthetic routes to this compound were developed to provide a versatile building block for more complex ligand systems. One of the notable early methods involved the reaction of 2-chloroaniline (B154045) with triphenylphosphine (B44618) in the presence of a nickel catalyst, followed by hydrolysis. acs.org This reaction provided a reliable means to introduce the diphenylphosphino group onto the aniline backbone. Another approach involved the reaction of N-acetylanthranilic acid with the corresponding phosphinoanilines. acs.org These early synthetic efforts were crucial in making this compound and its derivatives accessible for further study.

The initial discoveries surrounding this compound were primarily focused on its coordination chemistry. Researchers began to explore its ability to act as a chelating ligand, binding to metal centers through both the phosphorus and nitrogen atoms. These early studies laid the groundwork for understanding the electronic and steric properties of the ligand and how these properties influence the geometry and reactivity of the resulting metal complexes.

Significance in Modern Chemical Research

This compound has emerged as a significant and versatile ligand in modern chemical research, primarily due to its unique combination of a "soft" phosphine donor and a "hard" amine donor. This hemilabile character, where one donor atom can dissociate and re-associate from the metal center, is of particular interest in catalytic processes. academie-sciences.fr This allows the ligand to be flexible in its coordination, which can be crucial for catalytic cycle intermediates.

The significance of this compound is evident in its widespread application in several key areas of chemical research:

Homogeneous Catalysis: The compound is a crucial component in various catalytic systems. Palladium complexes of this compound and its derivatives have been successfully employed as pre-catalysts in Heck coupling reactions, which are vital for the formation of carbon-carbon bonds in organic synthesis. epfl.ch Furthermore, ruthenium complexes incorporating this ligand have shown excellent performance in the chemoselective hydrogenation of esters, a fundamental transformation in organic chemistry. rsc.org The rigid nature of the o-phenylene backbone in this compound is believed to contribute to the high activity and selectivity observed in these catalytic applications. rsc.org

Coordination Chemistry: The ability of this compound to form stable complexes with a wide range of transition metals has been extensively studied. nih.govresearchgate.netacs.orgacs.org It can act as a monodentate ligand through its phosphorus atom, or as a bidentate P,N-chelating ligand. This versatility allows for the synthesis of metal complexes with diverse geometries and electronic properties. For instance, it forms well-defined complexes with molybdenum, gold, palladium, and platinum. nih.govacs.orgmetu.edu.tr The study of these complexes provides fundamental insights into bonding, structure, and reactivity in organometallic chemistry.

Materials Science: The luminescent properties of some metal complexes derived from this compound and related ligands have garnered interest for their potential applications in materials science, such as in the development of light-emitting devices. acs.org The ability to tune the electronic properties of the metal complexes by modifying the ligand structure is a key area of investigation.

Scope of Academic Inquiry

The academic inquiry into this compound is broad and continues to expand. Current research efforts are focused on several key areas:

Design of Novel Catalysts: A significant portion of research is dedicated to the synthesis of new transition metal complexes with this compound and its derivatives for use in a wider range of catalytic transformations. This includes the development of catalysts for cross-coupling reactions, hydrogenation, and carbonylation reactions. epfl.chrsc.orgmit.edumdpi.com Researchers are particularly interested in developing more efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals.

Mechanistic Studies: Understanding the mechanisms of catalytic reactions involving this compound-metal complexes is a major focus. rsc.org Techniques such as NMR spectroscopy and computational studies are employed to elucidate the role of the ligand in the catalytic cycle, including the influence of its hemilabile nature on reaction intermediates and transition states.

Synthesis of Advanced Materials: The exploration of the photophysical properties of metal complexes containing this compound and related ligands is an active area of research. acs.org The goal is to design and synthesize new materials with tailored electronic and optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Bioinorganic Chemistry: There is growing interest in the potential biological applications of metal complexes derived from phosphine-amine ligands. While not a primary focus for this compound itself, related research on similar ligand systems explores their potential as therapeutic or diagnostic agents.

The following table provides a summary of representative research findings involving this compound:

| Research Area | Metal Center | Key Finding |

| Catalysis | Palladium (Pd) | Palladium(II) complexes with N,N-bis(diphenylphosphino)aniline ligands are effective pre-catalysts for the Heck reaction between styrene (B11656) and aryl bromides. epfl.ch |

| Catalysis | Ruthenium (Ru) | Ruthenium complexes with the rigid o-(diphenylphosphino)aniline ligand exhibit excellent performance in the chemoselective hydrogenation of dimethyl oxalate (B1200264) to methyl glycolate. rsc.org |

| Coordination Chemistry | Molybdenum (Mo) | This compound can form novel coordination complexes with molybdenum, including a six-membered conjugated ring system derived from a P-N coupling reaction. nih.gov |

| Coordination Chemistry | Gold (Au) | Monohapto neutral and cationic gold(III) complexes of this compound have been synthesized and characterized, demonstrating its versatility as a ligand. acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-diphenylphosphanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJJGRVJLNMTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413256 | |

| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-44-1 | |

| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diphenylphosphino)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 2 Diphenylphosphino Aniline

Established Synthetic Pathways

Hoots et al. Modification of Schiemenz and Kaack Synthesis for Precursors

A critical precursor for many derivatives of 2-(diphenylphosphino)aniline is 2-(diphenylphosphino)benzaldehyde (B1302527). An established synthesis for this aldehyde, as referenced by Hoots, Rauchfuss, and Wrobleski, involves the reaction of chlorodiphenylphosphine (B86185) with a Grignard reagent derived from a protected 2-bromobenzaldehyde, followed by deprotection to yield the final product. wikipedia.org This method provides a reliable route to the aldehyde, which can then be used in subsequent condensation reactions to form a variety of iminophosphine ligands. wikipedia.org

The general approach involves the formation of an organometallic intermediate from a halogenated aromatic precursor, which then reacts with a phosphorus electrophile. This foundational strategy allows for the introduction of the diphenylphosphino group onto the aniline (B41778) framework or its precursors.

Condensation Reactions with 2-(Diphenylphosphino)benzaldehyde

A primary route to forming derivatives of this compound involves the condensation of 2-(diphenylphosphino)benzaldehyde with various primary amines, including aniline and its substituted analogues. scholaris.caresearchgate.net This reaction typically proceeds by mixing the aldehyde and the amine in a suitable solvent, such as toluene (B28343), often in the presence of a dehydrating agent like activated molecular sieves. scholaris.ca The resulting Schiff base condensation yields an iminophosphine ligand, which incorporates both a "soft" phosphorus donor and a "hard" nitrogen donor. scholaris.ca

The formation of the imine is confirmed by spectroscopic methods, notably the disappearance of the aldehyde proton signal (around 10.50 ppm) and the appearance of a new imine proton signal (around 9.08 ppm) in the ¹H NMR spectrum. scholaris.ca This method is versatile, allowing for the synthesis of a series of iminophosphine ligands with varying electronic and steric properties by simply changing the aniline derivative used in the condensation. scholaris.ca

Table 1: Synthesis of Iminophosphine Ligands via Condensation

| Aldehyde Precursor | Amine Reactant | Product | Yield (%) |

| 2-(Diphenylphosphino)benzaldehyde | Aniline | N-(2-(diphenylphosphino)benzylidene)aniline | 72-87 scholaris.ca |

| 2-(Diphenylphosphino)benzaldehyde | 4-Hexylaniline | N-(2-(diphenylphosphino)benzylidene)-4-hexylaniline | 72-87 scholaris.ca |

| 2-(Diphenylphosphino)benzaldehyde | Various aniline derivatives | Corresponding iminophosphine ligands | 72-87 scholaris.ca |

Reactions with Sodium Molybdate (B1676688)

The reaction of this compound with sodium molybdate (Na₂MoO₄) in the presence of triethylamine (B128534) (Et₃N) and trimethylsilyl (B98337) chloride (Me₃SiCl) leads to the formation of novel molybdenum complexes. nih.govrsc.org This synthetic route has been shown to produce unexpected coordination modes. For instance, the reaction can yield a complex, [MoCl₃(1-N,2-Ph₂P-C₆H₄)₂], which features a unique MoNC₂PN six-membered conjugated ring system. nih.govrsc.org This structure arises from a P-N coupling reaction between two molecules of the this compound ligand. nih.govrsc.org

This synthetic strategy highlights the reactivity of the amino and phosphino (B1201336) groups of this compound, which can be exploited to construct complex coordination compounds with unusual structural features. nih.govresearchgate.net The specific products formed are highly dependent on the reaction conditions and the other reagents present. nih.govresearchgate.net

Formation of Bis(diphenylphosphino)aniline Derivatives

Bis(diphenylphosphino)aniline derivatives, specifically N,N-bis(diphenylphosphino)anilines, are synthesized through the aminolysis of chlorodiphenylphosphine with a corresponding aniline derivative. metu.edu.tr This reaction is typically performed under anaerobic conditions and involves the reaction of two equivalents of chlorodiphenylphosphine with the primary amine group of the aniline. metu.edu.tr

This method allows for the creation of ligands with a P-N-P skeleton, which have proven to be versatile in coordination chemistry. researchgate.net For example, two new bis(diphenylphosphino)isopropylphenylamines were prepared by reacting chlorodiphenylphosphine with ortho- and para-isopropylaniline. metu.edu.tr These resulting aminophosphine (B1255530) ligands can be further reacted to form their corresponding oxides, sulfides, and selenides, or used to synthesize various metal complexes. metu.edu.trresearchgate.net

Table 2: Synthesis of N,N-Bis(diphenylphosphino)aniline Derivatives

| Aniline Derivative | Phosphorus Source | Product |

| 2-Isopropylaniline | Chlorodiphenylphosphine | N,N-Bis(diphenylphosphino)-2-isopropylaniline metu.edu.tr |

| 4-Isopropylaniline | Chlorodiphenylphosphine | N,N-Bis(diphenylphosphino)-4-isopropylaniline metu.edu.tr |

| Benzidine | Chlorodiphenylphosphine | N,N-Bis(diphenylphosphino)benzidine researchgate.net |

| 3,3'-Dimethoxybenzidine | Chlorodiphenylphosphine | N,N-Bis(diphenylphosphino)-3,3'-dimethoxybenzidine researchgate.net |

Advanced Derivatization Techniques

Synthesis of Iminophosphine Ligands

An important advanced derivatization technique involving precursors to this compound is the synthesis of iminophosphine ligands. As detailed in section 2.1.2, these ligands are readily prepared through the condensation reaction of 2-(diphenylphosphino)benzaldehyde with primary amines. scholaris.ca This method provides a straightforward route to a wide array of P,N-chelating ligands. researchgate.net

The versatility of this synthesis allows for the fine-tuning of the ligand's properties by selecting different aniline derivatives. scholaris.ca For example, using aniline derivatives with long hydrocarbon chains can modify the lipophilicity of the resulting ligand and its metal complexes. scholaris.ca The general procedure involves stirring a toluene solution of 2-(diphenylphosphino)benzaldehyde with the desired aniline derivative in the presence of activated molecular sieves under an inert atmosphere. scholaris.ca The resulting iminophosphine ligands are valuable in the synthesis of various transition metal complexes. scholaris.ca

Table 3: Characterization Data for a Representative Iminophosphine Ligand

| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| N-(2-(diphenylphosphino)benzylidene)aniline | ~9.08 (imine H) scholaris.ca | Not specified |

Preparation of Phosphinoguanidine Ligands

A plausible synthetic pathway would involve the reaction of this compound with a protected carbodiimide (B86325), followed by deprotection. Alternatively, reaction with cyanamide (B42294) or its derivatives can also yield the desired guanidine (B92328) functionality. The general reaction scheme is presented below:

Proposed Synthesis of a Phosphinoguanidine Ligand from this compound

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| This compound | N,N'-Di-Boc-thiourea | Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide) | N,N'-Di-Boc-N''-(2-(diphenylphosphino)phenyl)guanidine |

| N,N'-Di-Boc-N''-(2-(diphenylphosphino)phenyl)guanidine | Trifluoroacetic acid | - | (2-(Diphenylphosphino)phenyl)guanidine |

This two-step process would first yield a protected phosphinoguanidine, which can then be deprotected under acidic conditions to afford the final ligand. The choice of protecting groups on the carbodiimide or guanidinylating agent is crucial to ensure compatibility with the phosphine (B1218219) group, which can be sensitive to certain reaction conditions.

Functionalization for Polymerizable Ligands

The incorporation of this compound into polymeric structures requires its functionalization with a polymerizable group. A common strategy is the introduction of a vinyl moiety, such as a styrenyl or acryloyl group, which can then undergo polymerization.

One potential approach to introduce a vinyl group is through a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, on a halogenated derivative of this compound. For example, bromination of the aniline ring would provide a handle for subsequent vinylation.

Another strategy involves the acylation of the amine with a polymerizable acid chloride, such as acryloyl chloride or methacryloyl chloride. This would form an amide linkage and introduce the polymerizable double bond.

Conceptual Strategies for the Synthesis of Polymerizable this compound Derivatives

| Starting Material | Reagent | Reaction Type | Product |

| 4-Bromo-2-(diphenylphosphino)aniline | Vinylboronic acid | Suzuki Coupling | 4-Vinyl-2-(diphenylphosphino)aniline |

| This compound | Acryloyl chloride | Acylation | N-(2-(diphenylphosphino)phenyl)acrylamide |

These functionalized monomers can then be co-polymerized with other monomers, such as styrene (B11656) or methyl methacrylate, to incorporate the phosphine ligand into a polymer backbone. The resulting materials have potential applications as recyclable catalysts or in the development of functional materials.

Synthesis of Thio-Phosphinoaniline Derivatives

The synthesis of thio-phosphinoaniline derivatives from this compound is a straightforward process involving the reaction of the trivalent phosphorus atom with an elemental sulfur source. This reaction is typically clean and high-yielding, converting the phosphine to a phosphine sulfide (B99878).

The reaction is generally carried out by treating a solution of this compound with elemental sulfur (S₈). The reaction proceeds rapidly at room temperature in a suitable solvent, such as dichloromethane (B109758) or toluene. mdpi.com The progress of the reaction can be monitored by the disappearance of the solid sulfur and a change in the solution's appearance. mdpi.com The product, 2-(diphenylphosphinothioyl)aniline, can then be isolated by filtration and washing. mdpi.com The mechanism of this reaction involves the nucleophilic attack of the phosphine on the S₈ ring. nih.gov

Synthesis of 2-(Diphenylphosphinothioyl)aniline

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

| This compound | Elemental Sulfur (S₈) | Dichloromethane | < 1 min | 2-(Diphenylphosphinothioyl)aniline | High |

This transformation from a phosphine to a phosphine sulfide significantly alters the electronic properties of the phosphorus atom, making it less basic and more resistant to oxidation. These thio-derivatives can be used as ligands in their own right or as intermediates in further synthetic transformations.

Coordination Chemistry of 2 Diphenylphosphino Aniline

Ligand Properties and Coordination Modes

The coordination behavior of 2-(diphenylphosphino)aniline is significantly influenced by factors such as the metal center, its oxidation state, the presence of other ligands, and the counterions in the complex. These factors dictate whether the ligand will act as a chelating, monodentate, or bridging ligand.

The most common coordination mode for this compound is as a P,N-bidentate chelating ligand. In this mode, both the phosphorus and the nitrogen atoms of the aniline (B41778) group coordinate to the same metal center, forming a stable five-membered chelate ring. This mode of coordination is favored in many transition metal complexes, including those of palladium(II) and platinum(II). The chelation imparts stability to the resulting complexes. The formation of such chelates has been a key aspect in the development of Au(I)/Au(III) cross-coupling catalysis, where the bidentate P,N-ligand facilitates the otherwise difficult oxidative addition of aryl halides to Au(I). acs.org

Under certain conditions, this compound can coordinate to a metal center through only one of its donor atoms, typically the softer phosphorus atom. This monodentate coordination is less common than chelation but can be observed in specific instances, for example, when the metal center is sterically crowded or when a competing ligand with a strong affinity for the metal is present. For instance, in the reaction of N-diphenylphosphinomethyl(2-diphenylphosphino)aniline with a rhodium(III) precursor, the ligand initially coordinates in a monodentate fashion through the phosphine (B1218219) group. metu.edu.tr

This compound and its derivatives can also act as bridging ligands, connecting two or more metal centers. In this mode, the phosphorus and nitrogen atoms coordinate to different metal ions. This bridging capability allows for the construction of polynuclear complexes and coordination polymers with interesting structural and electronic properties. For example, related bis(diphenylphosphino)amine ligands have been shown to form bridges between two metal centers in various complexes.

A significant feature of this compound is its hemilabile nature. Hemilability refers to the ability of a chelating ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains coordinated. In the case of this compound, the nitrogen atom can detach from the metal, opening up a coordination site for a substrate molecule, which is a crucial step in many catalytic cycles. This characteristic is particularly important in catalysis, as it allows the metal center to be both stable and coordinatively flexible. The hemilabile character of the amino group in P,N-ligands like this compound plays a crucial role in promoting the oxidative addition of aryl halides to Au(I) centers. acs.org

Metal Complex Formation and Characterization

Complexes of this compound with various transition metals have been synthesized and characterized using a range of spectroscopic and analytical techniques. The choice of metal precursor and reaction conditions dictates the stoichiometry and geometry of the resulting complex.

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt or a precursor complex in an appropriate solvent. For instance, palladium(II) and platinum(II) complexes can be prepared by reacting this compound with [MCl2(COD)] (where M = Pd, Pt and COD = 1,5-cyclooctadiene). researchgate.net

The characterization of these complexes relies heavily on techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly informative for phosphine-containing complexes, providing information about the coordination environment of the phosphorus atom. The chemical shift and coupling constants can indicate whether the phosphine is coordinated and can help distinguish between different coordination modes. 1H and 13C NMR are used to characterize the organic backbone of the ligand within the complex. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the N-H bond of the aniline group upon complexation.

Below are tables summarizing the characterization data for selected metal complexes of ligands related to this compound.

| Complex | Solvent | 31P Chemical Shift (δ, ppm) |

|---|---|---|

| [CuCl(PyrPhos)3] | DMSO-d6 | -4.38 |

| [CuBr(PyrPhos)3] | DMSO-d6 | -4.60 |

| [AgBr(PyrPhos)3] | DMSO-d6 | 1.81 |

| [AgI(PyrPhos)3] | DMSO-d6 | 0.20 |

| [Ag4Br4(PyrPhos)4] | DMSO-d6 | 8.88 |

| [Ag4I4(PyrPhos)4] | DMSO-d6 | 2.19 |

| Complex | Bond | Bond Length (Å) |

|---|---|---|

| [PdCl2{(Ph2P)2N-C6H4-CH(CH3)2}] | Pd-P1 | 2.245 |

| Pd-P2 | 2.251 | |

| Pd-Cl1 | 2.354 | |

| Pd-Cl2 | 2.348 |

Data for tables adapted from relevant research articles. "PyrPhos" in the NMR table refers to 2-(diphenylphosphino)pyridine, a closely related ligand, to illustrate typical characterization data. nih.gov The X-ray data is for a palladium complex of a derivative of bis(diphenylphosphino)aniline. metu.edu.tr

Copper(I) Complexes

The interaction of P,N-type ligands with copper(I) halides gives rise to a wide array of molecular architectures, influenced by the stoichiometry of the reactants and the nature of the halide. nih.gov Research on the analogous ligand 2-(diphenylphosphino)pyridine (PyrPhos) has revealed the formation of mononuclear, dinuclear, and tetranuclear complexes. nih.gov

Structural Diversity and Stoichiometry

The stoichiometry between the P,N ligand and the copper(I) halide is a critical determinant of the final structure of the resulting complex. The ability of the ligand to coordinate through both the phosphorus and nitrogen atoms allows for various architectures. nih.gov X-ray diffraction analysis of complexes formed with the analogous ligand PyrPhos has established the formation of mono-, di-, and tetranuclear species with distinct general formulas depending on the metal-to-ligand ratio. nih.gov

Mononuclear Complexes

Mononuclear copper(I) complexes with P,N ligands are readily synthesized. For the analogous ligand 2-(diphenylphosphino)pyridine, mononuclear complexes with the general formula [CuXL₃] (where X = Cl, Br) have been characterized. nih.gov In these structures, the central copper(I) ion is typically coordinated by three P,N ligands and one halide ion.

Dinuclear and Tetranuclear Complexes

Higher nuclearity complexes, specifically dinuclear and tetranuclear structures, are also prominent in the coordination chemistry of copper(I) with P,N ligands. While dinuclear copper(I) complexes with the formula [Cu₂X₂L₃] (where X = Cl, Br, I) have been reported for the analogous PyrPhos ligand, extensive research has also identified tetranuclear species. nih.gov For instance, silver(I), which shares many coordination chemistry features with copper(I), forms tetranuclear halide complexes with PyrPhos having the general formula [Ag₄X₄L₄] (X = Cl, Br, I). nih.gov These structures often feature a cubane-like or butterfly-shaped core.

| Complex Type | General Formula (with PyrPhos analog) | Metal (M) | Halide (X) | Nuclearity |

| Mononuclear | [MXL₃] | Cu, Ag | Cl, Br, I | 1 |

| Dinuclear | [Ag₂X₂L₃] | Ag | Cl, Br | 2 |

| Tetranuclear | [Ag₄X₄L₄] | Ag | Cl, Br, I | 4 |

Chelate Ring Conformations

In complexes where this compound acts as a chelating ligand, it forms a five-membered ring by coordinating to the metal center through both the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the aniline group. The conformation of this chelate ring is a key structural feature. While specific crystallographic data for this compound complexes is not available in the cited literature, studies on analogous P,N ligands show that the geometry around the metal center is typically a distorted tetrahedron. nih.govresearchgate.net The strain and bite angle of the P,N ligand influence the stability and the precise geometry of the coordination sphere.

Molybdenum Complexes

Dinitrogen Molybdenum Complexes

The activation and functionalization of molecular dinitrogen (N₂) is a significant goal in inorganic chemistry, with molybdenum complexes often playing a central role. These complexes typically require specific ligand environments to bind and activate the otherwise inert N₂ molecule.

Carbonyl Complexes

The coordination chemistry of this compound extends to the formation of complexes with metal carbonyls, particularly with Group 6 metals. The reaction of N-(4-acetylphenyl)-N-(diphenylphosphino)amine, a derivative of this compound, with chromium, molybdenum, and tungsten hexacarbonyls results in the formation of cis-tetracarbonyl complexes. nih.gov In these complexes, the ligand coordinates to the metal center in a bidentate fashion through the two phosphorus atoms (κ²P,P), forming a stable chelate ring. nih.gov

The synthesis of these complexes is typically achieved by refluxing the ligand with the corresponding metal hexacarbonyl in a solvent like toluene (B28343). nih.gov The resulting products are generally isolated as stable, colored solids. Spectroscopic data, including IR and multinuclear NMR (¹H, ¹³C, ³¹P), are crucial for their characterization. The IR spectra of these complexes show characteristic carbonyl stretching frequencies in the range of 1845–2018 cm⁻¹, which is typical for cis-[M(CO)₄L₂] type complexes. nih.gov The ³¹P NMR spectra provide direct evidence for the coordination of the phosphorus atoms to the metal center, often showing a significant downfield shift compared to the free ligand. For the tungsten complex, coupling to the ¹⁸³W isotope can also be observed. nih.gov

| Complex | ³¹P NMR (δ, ppm) | ¹J(W-P) (Hz) | IR ν(CO) (cm⁻¹) |

|---|---|---|---|

| cis-[Cr(CO)₄(L)] | 116.98 | - | 2018, 1920, 1885, 1845 |

| cis-[Mo(CO)₄(L)] | 93.36 | - | 2025, 1925, 1890, 1850 |

| cis-[W(CO)₄(L)] | 70.10 | 207.0 | 2015, 1915, 1880, 1848 |

Palladium and Platinum Complexes

P,N-Chelate Complex Formation

This compound is a classic example of a P,N-bidentate ligand capable of forming stable chelate complexes with palladium and platinum. The phosphorus atom acts as a soft donor, while the nitrogen atom is a harder donor, allowing for effective coordination to these soft to borderline metal centers. The formation of P,N-chelate complexes is a common coordination mode for this ligand.

The reaction of this compound and its derivatives with suitable palladium(II) and platinum(II) precursors, such as [MCl₂(cod)] (M = Pd, Pt; cod = 1,5-cyclooctadiene), leads to the formation of square planar complexes of the type [M(P,N)Cl₂]. dicle.edu.tr In these complexes, the ligand forms a stable five-membered chelate ring with the metal center. The coordination geometry around the metal is typically a distorted square planar arrangement. dicle.edu.tr The formation of these chelate complexes can be readily confirmed by spectroscopic techniques, particularly ³¹P NMR, where a significant downfield shift of the phosphorus resonance upon coordination is observed.

Bis-chelate Complexes

In addition to forming simple chelate complexes, this compound and its derivatives can also form bis-chelate complexes with metal ions, particularly those with a tetrahedral coordination preference like copper(I), silver(I), and gold(I). rsc.org In these complexes, two ligands coordinate to a single metal center, resulting in a complex of the type [M(P,N)₂]⁺.

These bis-chelated complexes are of interest in the field of molecular electronics, where they have been investigated as molecular wires. rsc.org The linear arrangement of the ligand-metal-ligand assembly in these complexes makes them suitable candidates for studying charge transport at the single-molecule level. Studies on bis-chelated complexes of a bis(diphenylphosphino)aniline derivative with Cu(I), Ag(I), and Au(I) have shown that the conductance of the resulting single-molecule junctions is surprisingly independent of the central metal ion. rsc.org This suggests that the electronic properties of the molecular wire are dominated by the ligand framework rather than the metal center.

| Metal (M) | Conductance (G/G₀) |

|---|---|

| Cu(I) | 10⁻⁴.⁵ |

| Ag(I) | 10⁻⁴.⁶ |

| Au(I) | 10⁻⁴.⁷ |

Formation of Iminophosphine Platinum(II) Complexes

A related class of ligands, iminophosphines, can be synthesized via the condensation reaction of 2-(diphenylphosphino)benzaldehyde (B1302527) with anilines. scholaris.caresearchgate.net These ligands also feature a P,N-donor set and are effective chelating agents for platinum(II). The reaction of these iminophosphine ligands with platinum(II) precursors, such as [PtCl₂(coe)]₂ (coe = cis-cyclooctene), yields the corresponding dichloro(iminophosphine)platinum(II) complexes. scholaris.caresearchgate.net

In these complexes, the iminophosphine ligand chelates to the platinum center through the phosphorus and imine nitrogen atoms, forming a stable five-membered ring. scholaris.caresearchgate.net The resulting complexes have a square planar geometry around the platinum atom. The synthesis of these complexes allows for the systematic variation of the electronic and steric properties of the ligand by choosing different aniline derivatives in the condensation step. This modularity has been exploited to tune the properties of the resulting platinum complexes for applications in catalysis and medicinal chemistry. scholaris.caresearchgate.net

Palladium(0) Complexes with Dibenzylideneacetone (B150790)

Palladium(0) complexes are important catalysts in a wide range of organic transformations, particularly cross-coupling reactions. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and convenient source of palladium(0) for the in situ generation of catalytically active species. rsc.orguvic.ca The reaction of Pd₂(dba)₃ with phosphine ligands, such as this compound, leads to the displacement of the labile dibenzylideneacetone (dba) ligands and the formation of palladium(0)-phosphine complexes.

The activation of Pd₂(dba)₃ with phosphine ligands is a complex process that can result in the formation of various species, including [Pd(P)(dba)], [Pd(P)₂(dba)], and [Pd(P)₃], where P represents the phosphine ligand. uvic.canih.gov The exact nature of the species formed depends on the stoichiometry of the reactants, the reaction conditions, and the properties of the phosphine ligand. For a bidentate ligand like this compound, the formation of a chelated [Pd(P,N)(dba)] complex is expected. These palladium(0) complexes are typically highly reactive and serve as the entry point into the catalytic cycle of many cross-coupling reactions. The coordination of the phosphine ligand stabilizes the palladium(0) center and influences the reactivity and selectivity of the catalyst.

Gold and Silver Complexes

The coordination chemistry of this compound with gold and silver is marked by the ligand's ability to bridge multiple metal centers, leading to a variety of polynuclear structures. The reactivity of the aniline group also allows for the formation of complexes with modified, deprotonated, or derivatized forms of the ligand.

Homo- and Heteropolynuclear Complexes

The asymmetric nature of this compound (PNH₂) facilitates the synthesis of both homo- and heteropolynuclear complexes with coinage metals. The ligand typically acts in a bridging fashion, using both the phosphorus and nitrogen atoms to connect metal centers.

The reaction of PNH₂ with gold(I) or silver(I) precursors can lead to the formation of dinuclear complexes. rsc.org For instance, treatment of the gold(I) compound Au₂(PNH₂)₂(μ-dppm)₂ (where dppm = bis(diphenylphosphino)methane (B1329430) and OTf = trifluoromethanesulfonate) with silver(I) or copper(I) starting materials yields the heteronuclear species AuM(PNH₂)₂₂ where M is Ag or Cu. rsc.org In these structures, the PNH₂ ligands bridge the two different metal atoms.

Furthermore, the nitrogen atom of the aniline group can be deprotonated, leading to amido complexes that can bond to additional metal fragments. The neutral amido complex [Au(C₆F₅)₂(PNH)] can react with [Ag(OClO₃)(PPh₃)] or [Au(OClO₃)(PPh₃)] to yield the dinuclear species [Au(C₆F₅)₂{PNH(MPPh₃)}]ClO₄, where M is Ag or Au. An even larger assembly is possible; when the molar ratio of reactants is adjusted, a trinuclear cationic complex, [Au(C₆F₅)₂{PN(AuPPh₃)₂}]ClO₄, can be obtained. This complex features an unusual structure where two gold(I) centers are bonded to the nitrogen atom of the phosphinoaniline ligand, which is also part of a gold(III) center.

The crystal structure of the heteronuclear gold(I)-silver(I) complex, AuAg(PNH₂)₂₂, reveals a structure where the two PNH₂ ligands bridge the Au(I) and Ag(I) ions. rsc.org Each metal center is coordinated to one phosphorus and one nitrogen atom from different ligands.

| Complex | Metal Centers | Bridging Ligand | Key Structural Feature |

| AuAg(PNH₂)₂₂ | Au(I), Ag(I) | PNH₂ | P,N-bridging of two different metal ions |

| [Au(C₆F₅)₂{PNH(AgPPh₃)}]ClO₄ | Au(III), Ag(I) | PNH⁻ | Deprotonated nitrogen bridges Au(III) and Ag(I) fragments |

| [Au(C₆F₅)₂{PN(AuPPh₃)₂}]ClO₄ | Au(III), Au(I) | PN²⁻ | Nitrogen atom bonds to a Au(III) center and two Au(I) centers |

Gold(III) Complexes with Thio-Phosphinoaniline Derivatives

The versatility of the this compound framework extends to its thio-derivative, 2-(diphenylthiophosphino)aniline (S=PNH₂), an S,N-donor ligand. This ligand has been used to prepare stable gold(III) complexes. researchgate.net

The gold(III) complex [Au(C₆F₅)₂(SPNH₂)]ClO₄ can be synthesized by reacting S=PNH₂ with [Au(C₆F₅)₂(OEt₂)₂]ClO₄. researchgate.net In this complex, the ligand coordinates to the gold(III) center through both the sulfur and nitrogen atoms. This complex can be deprotonated at the nitrogen center to afford the neutral species [Au(C₆F₅)₂(SPNH)]. researchgate.net

The deprotonated complex possesses excess electron density on the nitrogen atom, which can be utilized to incorporate additional metallic fragments. This reactivity allows for the synthesis of mixed Au(III)/Au(I) or Au(III)/Ag(I) complexes, such as [Au(C₆F₅)₂{SPNH(MPPh₃)}]ClO₄, where M is Au or Ag. researchgate.net X-ray diffraction studies of [Au(C₆F₅)₂(SPNH₂)]ClO₄ show that the S,N-donor ligand is chelated to the gold(III) center, forming a six-membered ring. researchgate.net

| Complex | Oxidation State | Ligand Form | Synthesis Precursor |

| [Au(C₆F₅)₂(SPNH₂)]ClO₄ | Au(III) | S=PNH₂ | [Au(C₆F₅)₂(OEt₂)₂]ClO₄ |

| [Au(C₆F₅)₂(SPNH)] | Au(III) | S=PNH⁻ | Deprotonation of the above complex |

| [Au(C₆F₅)₂{SPNH(AuPPh₃)}]ClO₄ | Au(III), Au(I) | S=PNH⁻ | Reaction with a Au(I) fragment |

| [Au(C₆F₅)₂{SPNH(AgPPh₃)}]ClO₄ | Au(III), Ag(I) | S=PNH⁻ | Reaction with a Ag(I) fragment |

Ruthenium Complexes

This compound serves as a versatile ligand in ruthenium chemistry, forming complexes that are investigated for their structural properties and catalytic potential. The ligand's P,N-donor set is well-suited for stabilizing ruthenium in various coordination environments, including the well-known "piano-stool" geometry of half-sandwich complexes.

Half-Sandwich Ruthenium(II) Complexes

Half-sandwich ruthenium(II) complexes, often described as having a "piano-stool" geometry, are characterized by a facial coordination of a π-arene ligand (the "seat") and three other ligands occupying the remaining sites (the "legs"). bg.ac.rsnih.gov These complexes are of significant interest due to their stability and catalytic applications.

A series of ruthenium(II) complexes incorporating the o-(diphenylphosphino)aniline (P-N) ligand have been synthesized to study their geometric isomers and reactivity. researchgate.net For example, the reaction of various Ru(II) precursors with the P-N ligand can yield complexes such as [(P–N)RuCl₂(CO)₂], [(P–N)RuCl₂(dmso)₂], and [(P–N)RuCl₂(PPh₃)]. researchgate.net In these octahedral complexes, the this compound ligand typically acts as a bidentate P,N-donor, forming a stable chelate ring with the ruthenium center. The remaining coordination sites are occupied by ligands like carbon monoxide, dimethyl sulfoxide (B87167) (dmso), or triphenylphosphine (B44618). The specific geometry and reactivity of these complexes can be tuned by varying these ancillary ligands. researchgate.net

Chiral Phosphinite-Based Catalysts

Ruthenium complexes bearing chiral phosphine ligands are highly effective catalysts for asymmetric hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. scispace.comscispace.com Ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been instrumental in developing highly enantioselective ruthenium catalysts. rsc.org

While there is extensive research on chiral phosphine ligands, the use of chiral phosphinites derived from amino alcohols or amines is another important strategy. The this compound framework, with its amine functionality, represents a potential precursor for the synthesis of chiral phosphinite ligands. Modification of the amine group with a chiral alcohol would result in a P,N-ligand with a chiral phosphinite moiety. Such ligands could then be coordinated to a ruthenium(II) center to generate catalysts for asymmetric transfer hydrogenation or other enantioselective transformations. researchgate.net The development of these catalysts often involves screening different chiral backbones and ancillary ligands to optimize both catalytic activity and enantioselectivity for a specific substrate. acs.org

Technetium(I) Complexes

The coordination chemistry of technetium is of significant interest, largely due to the use of its isotope Technetium-99m in diagnostic nuclear medicine. The development of stable technetium complexes with various functional ligands is crucial for designing new radiopharmaceuticals.

Research has shown that this compound (referred to as H₂L1) can form stable complexes with a nitrosyltechnetium(I) core. researchgate.net Cationic complexes with the general formula [Tcᴵ(NO)Cl(H₂L1)₂]⁺ are formed from the reaction of the ligand with technetium precursors like (NBu₄)[Tc(NO)Cl₄(MeOH)] or from (NH₄)TcO₄ in the presence of HCl and hydroxylamine. researchgate.net

Notably, different geometric isomers of the [Tcᴵ(NO)Cl(H₂L1)₂]⁺ cation can be isolated depending on the reaction conditions, solvents, and counterions used. Three distinct isomers have been isolated in crystalline form and characterized by spectroscopic methods and X-ray crystallography:

cis-NO,Cl,trans-P,P-[Tcᴵ(NO)Cl(H₂L1)₂]Cl

trans-NO,Cl,cis-P,P-[Tcᴵ(NO)Cl(H₂L1)₂]₂(TcCl₆)

trans-NO,Cl,trans-P,P-Tcᴵ(NO)Cl(H₂L1)₂

| Isomer | Ligand Arrangement | Key Feature |

| 1 | cis-NO,Cl,trans-P,P | The two phosphine ligands are trans to each other. |

| 2 | trans-NO,Cl,cis-P,P | The two phosphine ligands are cis to each other. |

| 3 | trans-NO,Cl,trans-P,P | Both the nitrosyl/chloro and the phosphine ligands are in trans positions. |

The isolation of these distinct isomers highlights the influence of subtle changes in the chemical environment on the final structure of technetium complexes. researchgate.net

Cobalt Complexes

No specific research findings on the synthesis, structural characterization, or reactivity of cobalt complexes with the this compound ligand were identified.

Iron Complexes

No specific research findings on the synthesis, structural characterization, or reactivity of iron complexes with the this compound ligand were identified.

Catalytic Applications of 2 Diphenylphosphino Aniline and Its Complexes

Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful and versatile method for the reduction of carbonyl compounds to alcohols, utilizing a hydrogen donor molecule in the presence of a catalyst. Ruthenium(II) complexes incorporating 2-(diphenylphosphino)aniline have emerged as effective catalysts for this transformation.

Ruthenium(II) complexes of this compound have been successfully employed as precatalysts in the transfer hydrogenation of acetophenone to 1-phenylethanol. For instance, half-sandwich ruthenium(II) complexes with the general formula {Ru(κ²-P,N)-PNH₂Cl}Y (where Y is a counter-ion) have shown high catalytic activity.

In a comparative study, the catalytic performance of these complexes was evaluated. The results, as summarized in the table below, demonstrate the efficiency of these catalysts, with turnover frequencies (TOF) reaching up to 4440 h⁻¹. This is significantly higher than related complexes, such as those with the N,N-dimethylated analogue of the ligand, which exhibit a TOF of only 100 h⁻¹ under similar conditions. The high activity of the this compound-based catalysts underscores the crucial role of the N-H functionality in the catalytic cycle.

Table 1: Catalytic Activity of Ruthenium(II) Complexes in Acetophenone Transfer Hydrogenation

| Catalyst Precursor | Turnover Frequency (TOF) (h⁻¹) |

|---|---|

| {Ru(κ²-P,N)-PNH₂Cl}Cl | Up to 4440 |

| {Ru(κ²-P,N)-PNMe₂Cl}Cl | 100 |

The mechanism of transfer hydrogenation catalyzed by ruthenium(II) complexes of this compound is understood to proceed via a bifunctional pathway. This mechanism is analogous to those proposed for catalysts based on diamine and amino alcohol ligands.

A key step in the catalytic cycle is the deprotonation of the coordinated amine (-NH₂) group by a strong base, such as potassium hydroxide, at the beginning of the reaction. This generates a ruthenium-amido species which is crucial for the subsequent steps. The catalytic cycle is believed to involve the concerted transfer of a hydride from the metal center and a proton from the amine ligand to the carbonyl substrate. Theoretical studies have confirmed that the coordinated -NH₂ group plays a central role in initiating the catalytic reaction.

Asymmetric transfer hydrogenation, the enantioselective reduction of prochiral ketones to chiral alcohols, is a highly valuable transformation in organic synthesis. While there is a significant body of research on asymmetric transfer hydrogenation using ruthenium catalysts with various chiral ligands, specific examples employing chiral derivatives of this compound are not extensively documented in the literature.

However, the general principles of asymmetric catalysis suggest that a chiral version of the this compound ligand could induce enantioselectivity. Chiral aminophosphine (B1255530) ligands, a class to which chiral derivatives of this compound would belong, have been successfully used in asymmetric hydrogenation and other catalytic reactions. The chirality can be introduced either at the phosphorus atom or on the backbone of the aniline (B41778) moiety. The synthesis and application of such chiral ligands represent a promising area for future research in asymmetric catalysis. The development of chiral this compound derivatives could lead to highly efficient and selective catalysts for the synthesis of enantiomerically enriched alcohols.

Coupling Reactions

Palladium complexes of this compound and its derivatives have shown promise as catalysts in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of substituted alkynes.

While the use of various phosphine (B1218219) ligands in Sonogashira coupling is well-established, specific and detailed studies on the application of palladium complexes of this compound in this reaction are limited in the available literature. In general, phosphine ligands play a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. The electronic and steric properties of the phosphine ligand can significantly influence the efficiency of the catalyst. Given the successful application of other aminophosphine ligands in palladium-catalyzed cross-coupling reactions, it is plausible that palladium complexes of this compound could also exhibit catalytic activity in Sonogashira coupling. Further research is needed to explore the potential of these complexes in this important transformation.

The Heck coupling is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is widely used for the synthesis of complex organic molecules.

Palladium(II) complexes of ligands closely related to this compound have been shown to be effective precatalysts for the Heck reaction. For example, palladium(II) complexes with N,N-bis(diphenylphosphino)aniline ligands have been successfully used to catalyze the coupling of styrene (B11656) with aryl bromides, producing stilbenes in good yields dicle.edu.tr. Similarly, a palladium(II) complex of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline has demonstrated catalytic activity in Heck cross-coupling reactions, affording stilbenes from the reaction of aryl halides and styrene semanticscholar.org.

These findings suggest that the aminophosphine framework is well-suited for stabilizing the palladium catalyst and promoting the Heck coupling reaction. The presence of both a phosphine and an amine donor can influence the electronic and steric environment around the metal center, thereby affecting the catalytic activity and selectivity.

Table 2: Heck Coupling of Styrene and Aryl Bromides with a Palladium(II) Precatalyst

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | Stilbene | Good |

| 4-Bromotoluene | 4-Methylstilbene | Good |

| 4-Bromoanisole | 4-Methoxystilbene | Good |

Other Catalytic Transformations

While the applications of this compound are broad, this section delves into several specific catalytic processes where its unique structural features are leveraged to achieve high efficiency and selectivity.

Asymmetric allylic alkylation (AAA) is a powerful method for the construction of chiral carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands that can effectively control the stereochemical outcome of this reaction is a central theme in this area. While a wide array of phosphine ligands have been developed for palladium-catalyzed AAA reactions, specific applications of ligands directly derived from this compound are an area of ongoing research. The inherent chirality and the presence of both a soft phosphorus donor and a hard nitrogen donor make derivatives of this compound promising candidates for inducing high enantioselectivity in such transformations.

The oxidative carbonylation of aniline presents a phosgene-free route to valuable chemicals such as ureas and carbamates. Palladium complexes are often employed as catalysts for this transformation, and the choice of ligand is crucial for achieving high activity and selectivity. Research in this area has explored a variety of phosphine ligands to stabilize the palladium catalyst and modulate its reactivity. While numerous diphosphine ligands have been shown to be effective, the specific use of this compound in this context is a subject of specialized investigation. The electronic properties of the aminophosphine moiety could potentially influence the elementary steps of the catalytic cycle, including the oxidative addition and reductive elimination steps.

The conversion of atmospheric dinitrogen to ammonia under mild conditions is a significant challenge in chemistry, with implications for sustainable fertilizer production. This reaction is predominantly catalyzed by transition metal complexes, with a focus on iron and molybdenum systems that mimic the active site of the nitrogenase enzyme. The design of the ligand sphere around the metal center is critical for the binding and activation of the inert N≡N bond. While various phosphorus-based ligands have been investigated to support low-valent metal centers for dinitrogen fixation, the specific role of this compound in facilitating this challenging transformation is a specialized area of research interest.

Asymmetric hydroformylation, the addition of hydrogen and carbon monoxide across a double bond, is a key industrial process for the production of chiral aldehydes. The enantioselectivity of this reaction is governed by the chiral ligand coordinated to the rhodium or other transition metal catalyst. A vast number of chiral phosphine, phosphite, and phosphoramidite ligands have been developed to achieve high enantiomeric excesses for a range of olefinic substrates. The potential of chiral derivatives of this compound to serve as effective ligands in asymmetric hydroformylation is an intriguing area for further exploration, given their modular nature and the potential for both electronic and steric tuning.

The enantioselective epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks. A variety of catalytic systems based on different transition metals have been developed for this purpose, with the chirality often introduced through a chiral ligand. While porphyrin and salen-type ligands are commonly associated with this transformation, the exploration of phosphorus-containing ligands is also an active area of research. The application of metal complexes of this compound and its chiral analogues in enantioselective epoxidation represents a specific niche within this broader field.

The activation of molecular hydrogen is a critical step in a wide range of catalytic hydrogenation and hydrogen transfer reactions. This process can be achieved through various mechanisms, including oxidative addition, homolytic cleavage, and heterolytic cleavage. The latter often involves metal-ligand cooperation, where both the metal center and the ligand participate in the H-H bond-breaking process. Iron complexes bearing bis(diphenylphosphino)amine ligands, which are structurally related to this compound, have been shown to facilitate the heterolytic cleavage of dihydrogen. In these systems, the amine functionality of the ligand can act as an internal base to accept a proton, while the metal center binds the hydride. This cooperative activation represents an important strategy in the design of catalysts for hydrogenation reactions. The investigation of this compound-based iron complexes for similar cooperative hydrogen activation is a promising avenue of research. bris.ac.uk

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing detailed information about its molecular structure in solution. Specific nuclei, primarily ¹H, ³¹P, and ¹³C, are probed to understand the chemical environment of the atoms.

¹H NMR

The ¹H NMR spectrum of this compound displays a complex set of signals corresponding to the protons of the phenyl and aniline rings. The aromatic region typically shows a series of multiplets resulting from the overlapping signals of the phenyl protons on the phosphorus atom and the protons of the aniline moiety. The protons of the aniline ring are influenced by both the amino group and the adjacent diphenylphosphino group, leading to distinct chemical shifts. The NH₂ protons usually appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅, C₆H₄) | 7.50 - 6.60 | Multiplet (m) |

| Amino Protons (NH₂) | 4.55 | Broad Singlet (br s) |

Note: Spectral data can vary depending on the solvent and instrument frequency.

³¹P{¹H} NMR

Phosphorus-31 NMR is a highly diagnostic tool for characterizing phosphorus-containing compounds. In the proton-decoupled (¹H) ³¹P NMR spectrum, this compound exhibits a single sharp resonance. The chemical shift of this signal is characteristic of a triarylphosphine. For the free ligand, this signal typically appears in the negative part of the spectrum, with a reported chemical shift of approximately -13.9 ppm when measured in CDCl₃. This value can shift significantly upon coordination to a metal center, making ³¹P NMR an excellent technique for studying complex formation.

Table 2: ³¹P{¹H} NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|

¹³C NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows a number of distinct signals in the aromatic region, corresponding to the carbon atoms of the two phenyl rings and the aniline ring. The carbon atom directly attached to the phosphorus (C1 of the aniline ring) and the ipso-carbons of the phenyl rings show characteristic coupling to the phosphorus nucleus (J-coupling), which can aid in their assignment. The chemical shifts of the aniline ring carbons are influenced by both the electron-donating amino group and the electron-withdrawing phosphino (B1201336) group.

Table 3: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | P-C Coupling (J, Hz) |

|---|---|---|

| Aromatic Carbons | 151.0 - 115.0 | Present for C-P bonds |

Note: Detailed assignment requires 2D NMR techniques and analysis of P-C coupling constants.

Variable Temperature NMR Studies

While specific variable-temperature (VT) NMR studies on the free this compound ligand are not extensively reported in the literature, this technique is invaluable for studying the dynamic behavior of its metal complexes. For the free ligand, VT NMR could be used to investigate processes such as restricted rotation around the P-C or C-N bonds, or changes in hydrogen bonding of the amino group. However, such dynamic processes for the uncoordinated ligand are generally rapid on the NMR timescale at room temperature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands for the N-H bonds of the primary amine and the vibrations of the aromatic rings and the P-Ph bonds.

The N-H stretching vibrations of the aniline -NH₂ group are particularly diagnostic, typically appearing as two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The N-H bending vibration is observed around 1600 cm⁻¹. The spectrum also contains numerous bands corresponding to C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (approximately 1600-1400 cm⁻¹). Vibrations involving the phosphorus-phenyl bonds also contribute to the fingerprint region of the spectrum.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3475 | Medium |

| N-H Stretch (symmetric) | ~3380 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| N-H Bend (Scissoring) | ~1610 | Medium |

| Aromatic C=C Stretch | 1580 - 1430 | Medium-Strong |

| C-N Stretch | ~1280 | Medium |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict molecular geometries, electronic properties, and reaction mechanisms with a favorable balance between accuracy and computational cost. samipubco.com

A fundamental application of DFT is geometry optimization, where the algorithm systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest total electronic energy, corresponding to the most stable conformation. youtube.com This process provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would predict the three-dimensional structure, including the orientation of the two phenyl rings on the phosphorus atom relative to the aniline plane. Calculations on aniline have shown that the inclusion of polarization functions in the basis set is crucial for accurately modeling the non-planar (pyramidal) geometry of the amino group. pomona.edu The optimized geometry is the starting point for further calculations of molecular properties and reactivity. samipubco.com

Table 3: Representative Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Typical Calculated Value | Description |

| Bond Length | C–N | ~1.40 Å | The bond connecting the amino group to the aromatic ring. pomona.edu |

| Bond Length | C–P | ~1.84 Å | The bond connecting the phosphino group to the aromatic ring. |

| Bond Length | P–C(phenyl) | ~1.85 Å | Bonds connecting the phosphorus atom to its phenyl substituents. |

| Bond Angle | C–C–N | ~120° | Angle within the aniline ring. |

| Bond Angle | C–P–C | ~103° | Angle between the phenyl groups attached to phosphorus. |

| Dihedral Angle | H–N–C–C | Variable | Describes the pyramidalization of the amino group. pomona.edu |

DFT calculations provide profound insights into the electronic properties of a molecule through the analysis of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline ring, with significant contributions from the nitrogen lone pair, while the LUMO is likely a π*-antibonding orbital distributed across the aromatic system.

Natural Bond Orbital (NBO) analysis is another computational tool used to study intramolecular bonding and interaction among bonds. ut.ac.ir NBO analysis can quantify the delocalization of electron density, such as the hyperconjugative interaction between the nitrogen lone pair and the antibonding orbitals of the phenyl ring, providing a detailed picture of the electronic delocalization that governs the molecule's properties.

Table 4: Key Electronic Parameters from DFT Calculations

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Correlates with the ionization potential; indicates electron-donating ability. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Correlates with the electron affinity; indicates electron-accepting ability. mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO); relates to chemical reactivity and stability. irjweb.com |

| Chemical Potential | µ | (E(HOMO) + E(LUMO)) / 2; measures the escaping tendency of electrons. |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2; measures resistance to change in electron distribution. nih.gov |

| Electrophilicity Index | ω | µ² / (2η); quantifies the global electrophilic nature of a molecule. |

DFT calculations are an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.orgrsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) allows for the determination of the reaction's feasibility and its rate-determining step. pku.edu.cn

As a phosphine ligand, this compound is frequently used in transition-metal-catalyzed reactions, such as cross-coupling. DFT can be used to model the entire catalytic cycle. For instance, in a palladium-catalyzed Suzuki coupling, DFT can be used to investigate the energetics of key steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net These calculations help rationalize experimentally observed product yields, regioselectivity, and stereoselectivity, and can guide the design of more efficient catalysts. pku.edu.cn

Table 5: Application of DFT in Elucidating a Catalytic Cycle

| Catalytic Step | Focus of DFT Investigation | Information Gained |

| Ligand Binding | Calculation of binding energy of this compound to the metal center. | Stability of the active catalyst precursor. |

| Oxidative Addition | Locating the transition state and calculating the activation barrier. | Determines the feasibility and rate of catalyst activation. |

| Transmetalation | Modeling the transfer of an organic group from one metal to another. | Understanding the mechanism of C–C bond formation precursor. |

| Reductive Elimination | Calculating the energy barrier for the final product formation and catalyst regeneration. | Identifies the rate-determining step and factors influencing product release. |

| Overall Profile | Mapping the free energy profile for the entire cycle. | Provides a comprehensive understanding of the reaction's kinetics and thermodynamics. |

An in-depth analysis of the chemical compound this compound is presented below, focusing on specific spectroscopic and theoretical investigations. This article adheres strictly to the specified outline, providing detailed, scientifically accurate information for each designated subsection.

Spectroscopic and Theoretical Investigations

The prediction of photophysical properties, such as absorption and emission wavelengths, excited-state lifetimes, and quantum yields, is crucial for designing molecules for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. While specific predictive studies on the free ligand this compound are not extensively detailed in the available literature, research on structurally similar aminophosphine (B1255530) ligands in metal complexes provides valuable insights.

The photophysical characteristics of metal complexes are highly dependent on the nature of the ligands. For instance, in rhenium(I) diimine complexes, the number and type of functional groups on phosphine (B1218219) ligands can be varied to control redox potentials and emission wavelengths. chemrxiv.org Studies on palladium(II) and platinum(II) complexes with the related N,N-bis(diphenylphosphino)ethylaniline ligand have demonstrated diverse photophysical behaviors. While some complexes were non-luminescent, others exhibited red photoluminescence in solution and solid states, and near-infrared emission at low temperatures. researchgate.net These properties are dictated by the nature of the excited states, which can be metal-centered (MC), ligand-centered (LC), or involve charge transfer between the metal and ligand (MLCT) or ligand-to-metal (LMCT). Theoretical methods like TD-DFT are instrumental in predicting and interpreting these transitions.

Table 1: Photophysical Properties of Metal Complexes with an Analogous Aminophosphine Ligand Data based on findings for complexes of N,N-bis(diphenylphosphino)ethylaniline researchgate.net

| Complex | State | Emission Type |

|---|---|---|

| Palladium(II) Complex | Solution & Solid | Red Photoluminescence |

The activation of dinitrogen (N₂), an exceptionally inert molecule, is a significant challenge in chemistry. The properties of ancillary ligands coordinated to a metal center play a pivotal role in its ability to bind and activate N₂. The this compound ligand possesses a unique combination of a soft phosphine donor and a harder aniline (B41778) amine donor.

This "push-pull" electronic influence can be beneficial for N₂ binding. The σ-donating amine group can increase the electron density on the metal center. This enhanced electron density can then be back-donated from the metal's d-orbitals into the π* antibonding orbitals of the N₂ molecule. This process, known as π-backbonding, weakens the strong N≡N triple bond, making the dinitrogen molecule more susceptible to further reactions, such as protonation or silylation. nih.gov While direct studies detailing the influence of this compound on metal-dinitrogen binding are not prominent in the searched literature, the fundamental principles of ligand electronics suggest its potential utility in this area. The binding of N₂ to a transition metal often results in a reduction of the N₂ unit, which is observable through changes in N-N bond distance and stretching frequencies. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgnih.gov It is widely applied to predict and interpret UV-Vis absorption spectra and understand the nature of electronic transitions in molecules and their metal complexes. niscpr.res.in

For a complex containing the this compound ligand, TD-DFT calculations can provide detailed information on:

Excitation Energies and Wavelengths: Predicting the energies required to promote an electron to a higher energy level, which correspond to the absorption bands in a UV-Vis spectrum.

Oscillator Strengths: Calculating the theoretical intensity of these electronic transitions.

Nature of Transitions: Characterizing the transitions by identifying the molecular orbitals involved. This allows for the assignment of transitions as ligand-centered (LC), metal-centered (MC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT).

These theoretical insights are critical for designing complexes with specific photophysical properties, for example, to be used as phosphorescent emitters in OLEDs. rsc.org

Table 2: Representative Output of a TD-DFT Calculation for a Hypothetical Metal Complex This table illustrates the type of data generated from TD-DFT studies, as seen in related research. nih.gov

| State | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Character |

|---|---|---|---|---|

| S₁ | 480 | 0.015 | HOMO -> LUMO (85%) | MLCT |

| S₂ | 425 | 0.002 | HOMO-1 -> LUMO (70%) | MLCT/LC |

Computational studies are often performed on molecules in the gas phase for simplicity. However, most chemical reactions and spectroscopic measurements are conducted in a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effects of a solvent on the geometry and electronic properties of a solute molecule. nih.govresearchgate.net

By combining DFT with PCM (DFT/PCM), researchers can simulate a more realistic chemical environment. The solvent is modeled as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach is essential for accurately predicting properties that are sensitive to the solvent environment, such as reaction energies, activation barriers, and the positions of absorption and emission bands. researchgate.net For this compound and its complexes, DFT/PCM studies would be crucial for comparing calculated spectroscopic data with experimental measurements performed in solvents like acetonitrile (B52724) or dichloromethane (B109758). nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's Theory of AIM, provides a rigorous method for analyzing the electron density (ρ) of a chemical system to define atoms, chemical bonds, and interatomic interactions. wikipedia.orgias.ac.in The theory is based on a topological analysis of the electron density distribution. researchgate.net

The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. The properties of the electron density at these BCPs reveal the nature of the chemical bond. researchgate.net Key parameters include:

Electron Density (ρ(r)): The magnitude of ρ at the BCP correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0), characteristic of covalent (shared) interactions, or depleted (∇²ρ(r) > 0), characteristic of ionic or van der Waals (closed-shell) interactions. researchgate.net

Although a specific AIM analysis of this compound was not found in the searched literature, this method could be applied to characterize the P-C, N-C, and potential intramolecular interactions within the molecule or its complexes.

Table 3: Interpretation of AIM Parameters at a Bond Critical Point (BCP)

| Parameter | Shared Interaction (Covalent) | Closed-Shell Interaction (Ionic, H-bond) |

|---|---|---|

| Electron Density (ρ) | Large | Small |

Photophysical and Electrochemical Properties of Complexes

Luminescence Properties

The luminescence of metal complexes is highly dependent on the nature of the metal ion, the ligand framework, and the surrounding environment. In complexes of 2-(diphenylphosphino)aniline, the phosphorus and nitrogen donor atoms create a chelate ring that influences the geometry and electronic structure of the complex, which in turn dictates its emissive properties.

Many transition metal complexes with P,N-type ligands are known to exhibit luminescence at room temperature, a desirable characteristic for applications in devices like organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov For instance, coinage metal complexes, such as those of Copper(I), Silver(I), and Gold(I), are particularly noted for their emissive properties. uef.fi The rigid structure provided by chelating phosphine (B1218219) ligands can suppress non-radiative decay pathways, leading to observable emission at ambient temperatures. mdpi.com Specifically, iridium(III) and platinum(II) complexes are well-studied for their intense phosphorescence at room temperature. nih.govrsc.org

Below is an interactive table showing representative photophysical data for Ag(I) complexes with phosphine and phenanthroline-based ligands, illustrating typical ranges for these parameters.

| Complex Type | Medium | Emission Max (λem) (nm) | Quantum Yield (Φ) (%) |

| Ag(I) diphosphane | Solid State | Tunable (Blue to Red) | - |

| Ag(I) diphosphane | PMMA Film | Tunable (Blue to Red) | 28 - 53 |

| Heteroleptic Ag(I) | Solution (DCM) | - | 8.6 |

| Heteroleptic Ag(I) | Solid State | - | 4.3 |

Note: This table is illustrative of typical values for related silver complexes and not specific to this compound complexes.

A notable difference is often observed between the luminescence of complexes in the solid state versus in solution. nih.gov In solution, complexes may be non-emissive or weakly emissive due to quenching processes and molecular vibrations. mdpi.com In the solid state, restricted molecular motion and potential intermolecular interactions (such as π-π stacking or metal-metal interactions) can lead to significantly enhanced emission and a shift in the emission wavelength. nih.govnih.gov For many platinum(II) and other d8 and d10 metal complexes, aggregation or crystallization can induce or enhance phosphorescence. nih.gov For example, some Ag(I) complexes exhibit weak emission in solution but show intense phosphorescence in the solid state at low temperatures, a phenomenon known as luminescence thermochromism. uef.fi

The emission in many transition metal complexes, particularly those with d6 (like Ir(III)) and d10 (like Cu(I)) metal centers, originates from a triplet metal-to-ligand charge transfer (3MLCT) excited state. mdpi.comnih.gov This involves the photoexcitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of the MLCT transition, and thus the color of the emission, can be tuned by modifying the electronic properties of the ligands. mdpi.com The aniline (B41778) and diphenylphosphino moieties of the ligand both contribute to the frontier molecular orbitals involved in these transitions.

In heteroleptic complexes, where more than one type of ligand is coordinated to the metal center, ligand-to-ligand charge transfer (LLCT) transitions can occur. rsc.org An LLCT state involves the transfer of an electron from an orbital predominantly located on one ligand to an orbital on another ligand, often mediated by the metal center. rsc.org The energy of the LLCT state is sensitive to the donor and acceptor characteristics of the involved ligands. While MLCT is a common emissive state, LLCT can also play a crucial role in the photophysics of certain complexes, influencing their emission properties and excited-state dynamics. rsc.org

Electrochemical Behavior